N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide
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Overview
Description
“N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzenecarboxamide” is a chemical compound with the CAS Number: 306980-47-2. It has a molecular weight of 382.85 and its IUPAC name is N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H12ClFN2OS/c21-15-3-8-18(9-4-15)26-19-10-7-17(11-14(19)12-23)24-20(25)13-1-5-16(22)6-2-13/h1-11H,(H,24,25) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 382.85 . It is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Metabolism Studies
- Metabolite Identification in Rats: A study on the metabolism of a structurally similar compound, N-[4-chloro-2-fluoro-5-[(1-methyl- 2-propynyl)oxy]phenyl]-3,4,5,6-tetra-hydrophthalimide (S-23121), in rats identified several metabolites including new sulphonic acid conjugates. This study underscores the potential complexity of metabolism pathways for such compounds in biological systems (Yoshino et al., 1993).
Pharmacological Applications
- Hypoglycemic and Hypolipidemic Activities: Analogues of Glibenclamide, a sulfonylurea hypoglycemic drug, were synthesized and evaluated for their glucose and lipid-lowering activities in rats. The study illustrates the potential for structural modification of sulfonylurea drugs to enhance their therapeutic effects (Ahmadi et al., 2014).
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition: N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines were investigated for their inhibition of carbonic anhydrase, an enzyme involved in aqueous humor secretion in the eye. The study indicates the potential of structurally modified sulfonamides in treating conditions like glaucoma (Winum et al., 2004).
Immunomodulatory Effects
- Restoration of Cytolytic T-lymphocyte Response: A study on a synthetic immunomodulator, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, demonstrated its ability to enhance cytolytic T-lymphocyte response and recover alloreactive cytolytic T-lymphocyte activity in various immunocompromised models. This indicates the potential for such compounds in enhancing immune responses (Wang et al., 1988).
Hepatoprotective Activities
- Sulfanyl-substituted Isoxazoles as Hepatoprotective Agents: The synthesis of sulfanyl-substituted 3,5-dimethylisoxazoles was conducted, and their hepatoprotective properties were studied, showing promising results in a model of acute CC14 intoxication. This suggests the potential of sulfanyl-substituted compounds in liver protection (Akhmetova et al., 2018).
Neuropharmacological Activities
- Orexin-1 Receptor Mechanisms on Compulsive Food Consumption: The effects of various compounds, including GSK1059865, on binge eating in rats were studied, indicating the role of Orexin-1 receptor mechanisms in compulsive eating behavior. This demonstrates the potential for targeting specific receptors to manage eating disorders (Piccoli et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfanyl-3-cyanophenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2OS/c21-15-3-8-18(9-4-15)26-19-10-7-17(11-14(19)12-23)24-20(25)13-1-5-16(22)6-2-13/h1-11H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPDEGYYDCAYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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